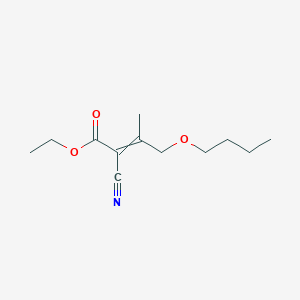![molecular formula C14H14N8S2 B14367137 9,9'-Ethane-1,2-diylbis[6-(methylsulfanyl)-9h-purine] CAS No. 92495-49-3](/img/structure/B14367137.png)
9,9'-Ethane-1,2-diylbis[6-(methylsulfanyl)-9h-purine]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,9’-Ethane-1,2-diylbis[6-(methylsulfanyl)-9h-purine]: is a synthetic organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes two purine rings connected by an ethane-1,2-diyl bridge and substituted with methylsulfanyl groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-Ethane-1,2-diylbis[6-(methylsulfanyl)-9h-purine] typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Formation of the Ethane-1,2-diyl Bridge: The ethane-1,2-diyl bridge is introduced through a coupling reaction, often using a phase transfer catalysis (PTC) process.
Introduction of Methylsulfanyl Groups: The methylsulfanyl groups are introduced via selective alkylation reactions at the 6-position of the purine rings.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
9,9’-Ethane-1,2-diylbis[6-(methylsulfanyl)-9h-purine] undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can undergo reduction reactions, particularly at the purine rings.
Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted purine derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
9,9’-Ethane-1,2-diylbis[6-(methylsulfanyl)-9h-purine] has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 9,9’-Ethane-1,2-diylbis[6-(methylsulfanyl)-9h-purine] involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and immune response.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,9’-[1,2-Ethanediylbis(oxymethylene)]bis-2-amino-1,9-dihydro-6H-purin-6-one: A similar compound with an oxymethylene bridge instead of an ethane-1,2-diyl bridge.
9,9’-[1,2-Ethanediylbis(azanediyl)]bis(1H-phenalen-1-one): Another related compound with a phenalenone structure.
Uniqueness
The uniqueness of 9,9’-Ethane-1,2-diylbis[6-(methylsulfanyl)-9h-purine] lies in its specific substitution pattern and the presence of methylsulfanyl groups, which impart distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
92495-49-3 |
|---|---|
Formule moléculaire |
C14H14N8S2 |
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
6-methylsulfanyl-9-[2-(6-methylsulfanylpurin-9-yl)ethyl]purine |
InChI |
InChI=1S/C14H14N8S2/c1-23-13-9-11(15-5-17-13)21(7-19-9)3-4-22-8-20-10-12(22)16-6-18-14(10)24-2/h5-8H,3-4H2,1-2H3 |
Clé InChI |
REXAKVMOAZLTJI-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC=NC2=C1N=CN2CCN3C=NC4=C3N=CN=C4SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Quinolinol, 5-[[(1-phenyl-1H-tetrazol-5-yl)thio]methyl]-](/img/structure/B14367057.png)
![{4-[2-(Diphenylmethylidene)hydrazinyl]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14367060.png)

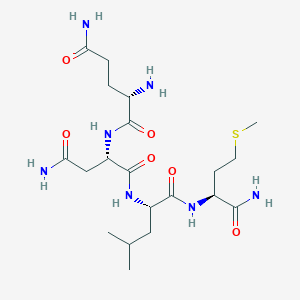
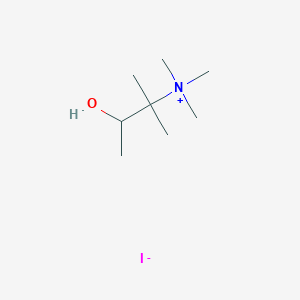
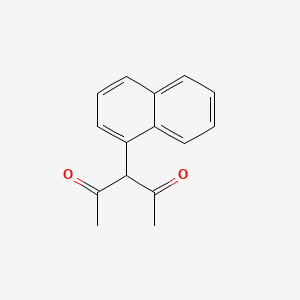
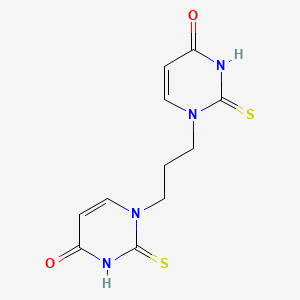
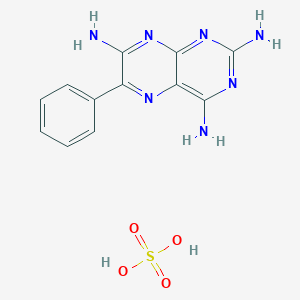
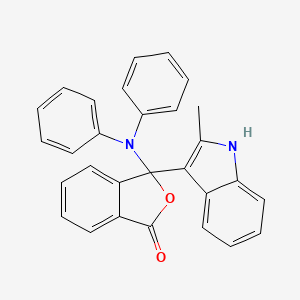
![[(Z)-3,4,4a,5,6,7,8,8a-octahydro-2H-naphthalen-1-ylideneamino]urea](/img/structure/B14367106.png)
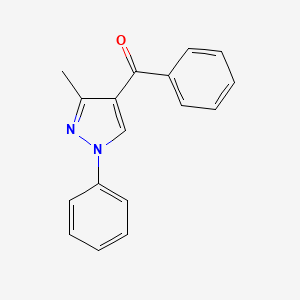
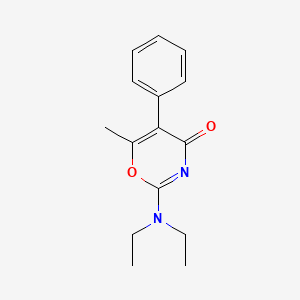
![2-Ethylhexyl {bis[(2-ethylhexyl)oxy]phosphoryl}acetate](/img/structure/B14367130.png)
